6-bromo-3-[(2E)-3-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoyl]-4-phenylquinolin-2(1H)-one
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Overview
Description
6-BROMO-3-[(2E)-3-(7-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROP-2-ENOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that features a quinoline core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-3-[(2E)-3-(7-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROP-2-ENOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the bromo, nitro, and phenyl groups through various substitution reactions. Common reagents used in these steps include brominating agents, nitro compounds, and phenylating agents. The reaction conditions often require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency. Safety measures and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzodioxin moiety.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents under reflux conditions.
Major Products
Oxidation: Formation of quinoline derivatives with oxidized side chains.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry.
Biology and Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. These include anti-inflammatory, antimicrobial, and anticancer properties. The presence of the nitro and bromo groups can enhance the biological activity of the compound.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The quinoline core can intercalate with DNA, disrupting its function and leading to cytotoxic effects. The bromo and phenyl groups can enhance the compound’s binding affinity to target proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 6-BROMO-3-[(2E)-3-(7-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROP-2-ENOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE can be compared with other quinoline derivatives, such as:
- 6-BROMO-3-[(2E)-3-(7-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROP-2-ENOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE
- 6-BROMO-3-[(2E)-3-(7-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROP-2-ENOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromo, nitro, and phenyl groups, along with the quinoline core, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C26H17BrN2O6 |
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Molecular Weight |
533.3 g/mol |
IUPAC Name |
6-bromo-3-[(E)-3-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C26H17BrN2O6/c27-17-7-8-19-18(13-17)24(15-4-2-1-3-5-15)25(26(31)28-19)21(30)9-6-16-12-22-23(35-11-10-34-22)14-20(16)29(32)33/h1-9,12-14H,10-11H2,(H,28,31)/b9-6+ |
InChI Key |
ALJYKMCZEQCDCE-RMKNXTFCSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])/C=C/C(=O)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5 |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C=CC(=O)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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